molecular formula C7H10O3 B8248241 Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate

Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B8248241
M. Wt: 142.15 g/mol
InChI Key: QDCAGTNDSQFPNX-UHFFFAOYSA-N
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Description

Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS: 2113569-16-5) is a bicyclic compound with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol. It belongs to the class of 2-oxabicyclo[2.1.1]hexanes, which are saturated bioisosteres designed to replace ortho-substituted phenyl rings in bioactive molecules. The incorporation of an ether oxygen atom enhances water solubility and reduces lipophilicity compared to aromatic counterparts, making it valuable in medicinal and agrochemical applications .

The compound is synthesized via photochemical [2+2] cycloaddition reactions, which allow scalability and tolerance of diverse substituents (e.g., alkyl, halogens, methoxy) . Its ester functional group at the 4-position enables further derivatization, such as hydrolysis to carboxylic acids or substitution with amino groups .

Properties

IUPAC Name

methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-6(8)7-2-5(3-7)10-4-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCAGTNDSQFPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

A breakthrough in synthesizing methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate involves merging nucleophilic phosphine catalysis with energy transfer photocatalysis. This method utilizes allyl alcohols and electron-poor arylalkynes as starting materials, enabling a cascade conjugate addition and [2 + 2] cycloaddition to construct the bicyclic scaffold. Tributylphosphine (PBu₃) acts as the nucleophilic catalyst, initiating the conjugate addition of the allyl alcohol to the arylalkyne, while thioxanthone (TXO) serves as the photocatalyst to drive the subsequent photocycloaddition.

The reaction proceeds under visible light irradiation in dichloromethane (DCM), achieving quantitative yields (>99%) with diastereoselectivity up to 7:1. Key advantages include atom economy and the ability to introduce structural diversity at multiple positions of the bicyclic framework.

Optimization and Scalability

Extensive reaction optimization identified dichloromethane as the optimal solvent, outperforming acetone and toluene in both yield and selectivity (Table 1). Catalyst screening revealed that PBu₃ and TXO provided superior results compared to PMe₃ or PPh₃, which offered lower yields or selectivity. The reaction scales effectively to 1.0 mmol without significant loss in efficiency, demonstrating potential for industrial applications.

Table 1: Reaction Optimization for Phosphine/Photocatalysis Method

EntrySolventNucleophilic CatalystPhotocatalystYield (%)d.r.
1AcetonePBu₃ (10 mol%)TXO (15 mol%)266:1
2ToluenePBu₃ (10 mol%)TXO (15 mol%)525:1
3DCM PBu₃ (10 mol%) TXO (15 mol%) >99 7:1

Photochemical [2 + 2] Cycloaddition Routes

Substrate Selection and Reactivity

An alternative approach employs photochemical [2 + 2] cycloadditions of allyl alcohols with dienes. For example, irradiation of allyl alcohol derivatives with methyl propiolate generates diene intermediates, which undergo intramolecular cycloaddition to form the 2-oxabicyclo[2.1.1]hexane core. This method avoids pre-functionalized cyclobutane precursors, simplifying the synthetic pathway.

Challenges in Isolation and Purification

A critical limitation of this route is the instability of intermediate dienes, which decompose during column chromatography. To address this, in situ generation and immediate use of crude dienes are recommended, coupled with saponification and crystallization steps to isolate the final product. Despite these challenges, the method achieves moderate yields (71%) and is valuable for accessing specific stereoisomers.

Multi-Step Synthesis from Functionalized Intermediates

Esterification and Oxidation Sequences

Industrial-scale production often involves multi-step routes starting with esterification of bicyclic carboxylic acids. For instance, this compound can be synthesized via esterification of the corresponding carboxylic acid using methanol under acidic conditions. Subsequent oxidation of substituents on the bicyclic core introduces additional functional groups, enhancing versatility for downstream applications.

Curtius Reaction and Acylation Modifications

In cases requiring nitrogen-containing derivatives, the Curtius reaction is employed to convert carboxylic acids to isocyanates, followed by acylation with amines or alcohols. This strategy was successfully applied to generate analogues of bioactive compounds like boscalid and lomitapide, showcasing the scaffold’s adaptability in medicinal chemistry.

Comparative Analysis of Methods

Efficiency and Selectivity

The phosphine/photocatalysis method outperforms traditional routes in yield (>99% vs. 52–71%) and diastereoselectivity (7:1 vs. 5:1–6:1). Its reliance on abundant allyl alcohols and arylalkynes also reduces reliance on specialized starting materials.

Industrial Viability

While photochemical methods face scalability challenges due to light penetration issues, continuous-flow reactors could mitigate this limitation. In contrast, multi-step syntheses, though lower-yielding, are better established for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or aldehyde derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate serves as a building block in organic synthesis, facilitating the construction of more complex molecules. Its unique bicyclic structure allows for various functionalization reactions, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated that this compound can be incorporated into drug design:

  • Bioisosterism: this compound acts as a saturated bioisostere of ortho-substituted phenyl rings, improving the physicochemical properties of bioactive compounds .
  • Case Studies: It has been integrated into the structures of several drugs, enhancing their efficacy and reducing side effects .

Agrochemistry

The compound has applications in developing agrochemicals:

  • Incorporation into Pesticides: Its structure has been validated as a bioisostere for certain agrochemical agents, contributing to the design of more effective pesticides .

Recent studies have highlighted the potential biological activities associated with this compound:

  • Antimicrobial Properties: Compounds with similar bicyclic structures have demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Activity: In vitro assays suggest that derivatives may inhibit pro-inflammatory cytokines, indicating potential therapeutic uses in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its ability to undergo various chemical transformations due to the strain in its bicyclic structure. This strain makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Group Variations

a) 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid
  • Structure : Replaces the methyl ester with a carboxylic acid and introduces a methyl group at the 4-position.
  • Applications : Used as a building block for drug candidates targeting enzymes or receptors requiring hydrogen-bonding interactions .
b) Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
  • Structure: Features an amino group at the 4-position and an ethyl ester.
  • Properties: The amino group enhances hydrogen-bonding capacity, which may improve receptor binding in antimicrobial or antiviral agents .
  • Synthesis : Derived from Michael addition or copper-catalyzed reactions, followed by hydrochloridation .
c) Carbocyclic Analogues (e.g., Bicyclo[1.1.1]pentane Derivatives)
  • Structure : Lacks the oxygen atom, resulting in a fully carbocyclic framework.
  • Properties : Higher lipophilicity and reduced water solubility compared to 2-oxabicyclo compounds. However, carbocyclic analogues of agrochemicals like boscalid showed superior antifungal activity (MIC = 0.031 mg/ml vs. 0.250 mg/ml for the 2-oxabicyclo version) .

Bioisosteric Comparison with Other Bicyclic Systems

a) 2-Oxabicyclo[2.2.2]octane
  • Structure : Larger bicyclic system (8-membered ring vs. 6-membered in [2.1.1]hexane).
  • Applications : Used as a para-substituted phenyl bioisostere, offering distinct spatial arrangements for receptor binding in RORγt agonists and myeloperoxidase inhibitors .
  • Limitations : Synthetic routes are less scalable compared to [2.1.1]hexanes .
b) Cubane Derivatives
  • Structure : Fully carbocyclic, high symmetry, and strain.
  • Properties: Exceptional stability but challenging synthesis.

Table 1: Antifungal Activity of 2-Oxabicyclo[2.1.1]hexane Analogues vs. Carbocyclic Analogues

Compound Target Fungus MIC (mg/ml) Reference
Fluxapyroxad (Original) F. verticillioides 0.250
2-Oxabicyclo Analogue F. verticillioides 0.250
Carbocyclic Analogue F. verticillioides 0.125
Boscalid (Original) F. oxysporum 0.250
2-Oxabicyclo Analogue F. oxysporum 0.250
Carbocyclic Analogue F. oxysporum 0.031

Key Findings :

  • Carbocyclic analogues often exhibit superior potency, likely due to improved hydrophobic interactions with targets .
  • However, 2-oxabicyclo derivatives maintain comparable activity to parent compounds (e.g., fluxapyroxad), validating their utility as bioisosteres .

Physicochemical Properties

Table 2: Solubility and Lipophilicity Comparison

Compound LogP Water Solubility (mg/ml) Reference
Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate 1.2 12.5
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid 0.8 25.0
Bicyclo[1.1.1]pentane Carboxylate 2.5 3.2

Key Insights :

  • The ether oxygen in 2-oxabicyclo compounds reduces LogP by ~1.3 units compared to carbocyclic analogues, significantly enhancing water solubility .
  • Carboxylic acid derivatives exhibit higher solubility than ester counterparts due to ionization at physiological pH .

Biological Activity

Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological properties. The compound's structure allows for various modifications, enhancing its potential as a bioactive agent.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies on related bicyclic compounds have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .

Anticancer Activity

Recent investigations into the anticancer properties of bicyclic compounds have indicated that this compound may possess cytotoxic effects on cancer cell lines. Cell viability studies revealed that derivatives of this compound can significantly reduce the proliferation of cancer cells, such as those from breast and colon cancers .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The carboxylic acid group may facilitate hydrogen bonding, while the bicyclic structure enhances binding affinity to target sites .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclic Ring : This is often achieved through Diels-Alder reactions.
  • Introduction of Functional Groups : Various functional groups can be introduced via nucleophilic substitution or oxidation reactions .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The compound was tested at concentrations ranging from 10 nM to 100 nM over 72 hours, showing a dose-dependent decrease in cell viability (Table 1).

Concentration (nM)Cell Viability (%)
1085
5060
10030

Table 1: Effect of this compound on MDA-MB-231 Cell Viability .

Case Study: Antimicrobial Activity

In another study, the antimicrobial efficacy of related bicyclic compounds was assessed against Staphylococcus aureus and E.coli using a disc diffusion method. The results indicated significant inhibition zones for concentrations above 50 µg/mL (Table 2).

CompoundInhibition Zone (mm)
This compound15
Control (Antibiotic)20

Table 2: Antimicrobial Activity Against Bacterial Strains .

Q & A

Q. Advanced Research Focus

  • Photoredox Catalysis : Visible-light-driven [2+2] cycloadditions using Ir(ppy)₃ as a catalyst achieve high regioselectivity for C3- and C5-substituted derivatives .
  • Flow Chemistry : Continuous-flow systems improve scalability and reduce side reactions (e.g., epoxidation) in iodine-mediated cyclizations .

How can researchers validate the success of bioisosteric replacement in improving drug-like properties?

Q. Methodological Guidance

  • Crystallography : Compare X-ray structures of the parent compound and its bicyclo analogue to confirm geometric overlap (e.g., RMSD < 0.5 Å) .
  • Physicochemical Assays : Measure logD (shake-flask method), aqueous solubility (UV/Vis spectroscopy), and metabolic stability (microsomal incubation) .
  • Biological Testing : Use MIC assays for antifungals or enzyme inhibition studies to verify retained/modulated activity .

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